3,6-Difluoro-2-methylbenzoic acid

Overview

Description

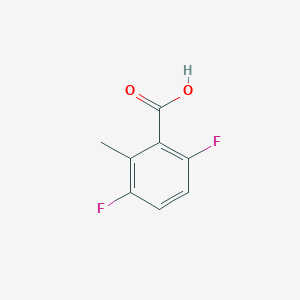

3,6-Difluoro-2-methylbenzoic acid is a chemical compound with the molecular formula C8H6F2O2 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of fluorobenzoic acids, which includes 3,6-Difluoro-2-methylbenzoic acid, can be achieved by nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This protocol was applied for the preparation of 2-[18F]-fluoro-5-nitrobenzoic acid, which is a potentially important radioligand for Positron Emission Tomography (PET) .Molecular Structure Analysis

The molecular structure of 3,6-Difluoro-2-methylbenzoic acid can be represented by the SMILES stringFC1=C(C(O)=O)C(F)=CC=C1C . The InChI code for this compound is 1S/C8H6F2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) . Physical And Chemical Properties Analysis

The molecular weight of 3,6-Difluoro-2-methylbenzoic acid is 172.13 . The boiling point is reported to be between 138-142 degrees Celsius .Scientific Research Applications

Ionization and Thermodynamics :

- 3,6-Difluoro-2-methylbenzoic acid, along with other fluorobenzoic acids, has been studied for its ionization properties in aqueous solutions. Research conducted by Strong, Waes, and Doolittle (1982) analyzed the ionization constants and limiting conductances of these acids, providing insights into their acidity and thermodynamic properties (Strong, Waes, & Doolittle, 1982).

Regioflexible Substitution :

- The work of Schlosser and Heiss (2003) demonstrated the regioflexible substitution of 1,3-Difluorobenzene, leading to the production of 2,6-Difluorobenzoic acid. This study highlights the advanced organometallic methods used for synthesizing various benzoic acids, including 3,6-Difluoro-2-methylbenzoic acid, showcasing its structural flexibility and applicability in synthesis (Schlosser & Heiss, 2003).

Polymer Synthesis :

- Fritsch and Avella (1996) explored the synthesis of poly(amide‐imide)s using dicarboxylic acids, including derivatives similar to 3,6-Difluoro-2-methylbenzoic acid. Their research contributes to the development of highly gas permeable polymers, indicating the potential use of such benzoic acid derivatives in advanced material sciences (Fritsch & Avella, 1996).

Electrochemical Studies :

- Moghaddam et al. (2006) conducted an electrochemical study involving compounds structurally related to 3,6-Difluoro-2-methylbenzoic acid. This research provides valuable data on the electrochemical behaviors of such compounds, which could be relevant for understanding the properties of 3,6-Difluoro-2-methylbenzoic acid in similar contexts (Moghaddam et al., 2006).

Coordination Polymers :

- Pedireddi and Varughese (2004) investigated the formation of coordination polymers using acids structurally similar to 3,6-Difluoro-2-methylbenzoic acid. Their work sheds light on the potential of such benzoic acid derivatives in creating complex molecular structures, which can have applications in material chemistry and catalysis (Pedireddi & Varughese, 2004).

Mechanism of Action

Target of Action

Benzoic acid derivatives are known to interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of 3,6-Difluoro-2-methylbenzoic acid involves several chemical reactions. These include free radical bromination, nucleophilic substitution, and oxidation . The compound can undergo reactions at the benzylic position, which is resonance stabilized .

Biochemical Pathways

Benzylic halides typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .

Pharmacokinetics

The molecular weight of the compound is 17213 g/mol , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The compound’s reactions at the benzylic position can lead to various chemical transformations .

properties

IUPAC Name |

3,6-difluoro-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYPWPUVZHMPGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801299048 | |

| Record name | 3,6-Difluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Difluoro-2-methylbenzoic acid | |

CAS RN |

459836-92-1 | |

| Record name | 3,6-Difluoro-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459836-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Difluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

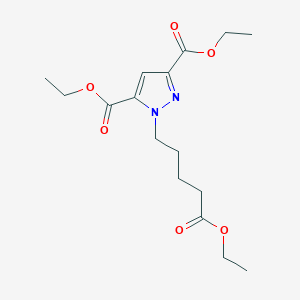

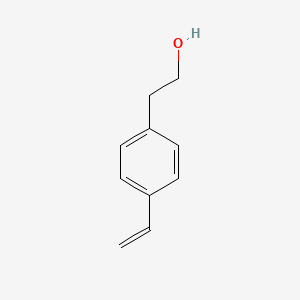

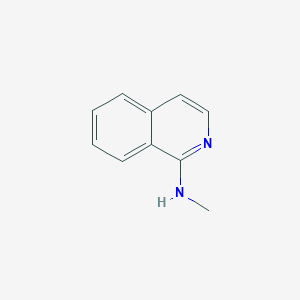

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2,5-dicarboxylic acid diethyl ester](/img/structure/B3138499.png)

![(4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B3138514.png)

![N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide](/img/structure/B3138526.png)

![1-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B3138536.png)